molecular formula C16H23FO3 B1607904 2-Fluoro-4-nonyloxybenzoic acid CAS No. 203066-97-1

2-Fluoro-4-nonyloxybenzoic acid

Cat. No.: B1607904
CAS No.: 203066-97-1
M. Wt: 282.35 g/mol
InChI Key: PMJPJVHQCIEEHK-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Organic Chemistry Research

Fluorinated benzoic acid derivatives represent a significant class of compounds in organic chemistry, valued for their unique properties conferred by the presence of fluorine atoms. The introduction of fluorine, the most electronegative element, into a benzoic acid scaffold can dramatically alter the molecule's physical, chemical, and biological characteristics. lookchem.com These modifications include changes in acidity, lipophilicity, metabolic stability, and intermolecular interactions. nih.gov Consequently, fluoro-benzoic acids are not merely laboratory curiosities but are pivotal intermediates and building blocks in the synthesis of more complex molecules. lookchem.com

In the realms of pharmaceuticals and agrochemicals, these derivatives are instrumental. They serve as starting materials for a variety of bioactive agents, including anti-inflammatory drugs, anti-cancer agents, and modern pesticides known for high efficacy and low toxicity. kaibangchem.com Beyond the life sciences, fluorinated benzoic acids are crucial in materials science for creating specialty polymers, fluorophenyl derivatives, and high-performance plastics and resins. kaibangchem.comresearchgate.net Researchers utilize these compounds to study structure-activity relationships in drug design and as precursors for advanced materials. lookchem.comnih.gov The ability to strategically place fluorine atoms on the benzene (B151609) ring allows for fine-tuning of molecular properties, making these derivatives versatile tools in synthetic chemistry. nih.gov

Significance of Long-Chain Alkoxy Substituents in Molecular Design

The incorporation of long-chain alkoxy substituents (—O—(CH₂)n—CH₃) is a powerful strategy in molecular design, particularly for creating materials with ordered structures and specific functionalities. These flexible chains, often appended to rigid aromatic cores, play a critical role in mediating intermolecular forces and controlling self-assembly in the solid state and at interfaces. acs.orgbeilstein-journals.org The length of the alkyl chain directly influences properties such as solubility, melting point, and the morphology of molecular packing. acs.orgmdpi.com

In the field of advanced materials, long alkoxy chains are essential for designing liquid crystals, organic semiconductors, and stimuli-responsive materials. acs.orgmdpi.com By varying the chain length, chemists can precisely adjust the intermolecular distances between functional units, which in turn dictates the electronic and optical properties of the material. beilstein-journals.org These chains contribute significant London dispersion forces, which are crucial for the formation of stable, ordered assemblies like lamellar or columnar structures. acs.orgtu-dortmund.de For instance, the interdigitation of long alkyl chains can provide structural stability to a crystal lattice, while their thermal disorder can trigger phase transitions, a property exploited in thermochromic materials. acs.org This control over supramolecular organization makes long-chain alkoxy groups indispensable for engineering molecules that assemble into predictable and functional architectures. beilstein-journals.org

Overview of 2-Fluoro-4-nonyloxybenzoic Acid as a Versatile Chemical Synthon in Academic Inquiry

This compound (C₁₆H₂₃FO₃) is a specialized organic compound that merges the distinct features of both fluorinated aromatics and long-chain alkoxy-substituted molecules. lookchem.com It is characterized by a benzoic acid core with a fluorine atom at the ortho-position (position 2) and a nine-carbon nonyloxy group attached via an ether linkage at the para-position (position 4). This specific arrangement of substituents makes it a highly valuable and versatile chemical synthon, particularly in the synthesis of advanced materials like liquid crystals. ossila.com

The precursor, 2-fluoro-4-hydroxybenzoic acid, provides the foundational structure to which the long nonyloxy tail is readily attached. ossila.com The presence of the ortho-fluorine atom is not a passive feature; it exerts a significant electronic effect and can sterically influence molecular conformation, which is particularly important in the design of liquid crystal mesogens where it can promote the formation of specific intercalated smectic phases. ossila.com The long nonyloxy chain, in turn, introduces a strong hydrophobic character and facilitates the molecular self-assembly that is fundamental to liquid crystalline behavior. beilstein-journals.org As a synthon, the carboxylic acid group allows for further chemical transformations, such as esterification or amidation, enabling the incorporation of this precisely functionalized building block into larger, more complex molecular systems for academic and industrial research. nih.gov

Properties of this compound

PropertyValueReference
CAS Number203066-97-1 lookchem.com
Molecular FormulaC₁₆H₂₃FO₃ lookchem.com
Molecular Weight282.35 g/mol lookchem.com
PSA (Polar Surface Area)46.53 Ų lookchem.com
XLogP35.6 lookchem.com
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count4 lookchem.com
Rotatable Bond Count10 lookchem.com
Heavy Atom Count20 lookchem.com
Complexity270 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nonoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO3/c1-2-3-4-5-6-7-8-11-20-13-9-10-14(16(18)19)15(17)12-13/h9-10,12H,2-8,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPJVHQCIEEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379166
Record name 2-Fluoro-4-nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-97-1
Record name 2-Fluoro-4-nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Fluoro 4 Nonyloxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-4-nonyloxybenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ether linkage and the carboxylic acid group.

The most logical disconnection is at the ether bond (C-O), separating the nonyloxy side chain from the aromatic ring. This leads to a key intermediate, 2-fluoro-4-hydroxybenzoic acid, and an alkylating agent, 1-bromononane. This disconnection corresponds to a Williamson ether synthesis reaction in the forward direction.

A second key disconnection involves the carboxylic acid group. Aromatic carboxylic acids can be synthesized through the oxidation of an alkyl group, such as a methyl group. This suggests that a potential precursor to 2-fluoro-4-hydroxybenzoic acid is 2-fluoro-4-hydroxytoluene. This approach is known as a functional group interconversion (FGI).

Therefore, the retrosynthetic pathway can be summarized as:

Disconnection of the ether bond: this compound is disconnected to 2-fluoro-4-hydroxybenzoic acid and a nonyl halide.

Functional Group Interconversion (FGI): The carboxylic acid of 2-fluoro-4-hydroxybenzoic acid is converted back to a methyl group, leading to 2-fluoro-4-hydroxytoluene.

This analysis provides a clear and logical path for the synthesis, starting from simpler precursors.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target molecule relies on the effective preparation of key precursors and intermediates. The following subsections describe the synthesis of these crucial compounds.

2-Fluoro-4-hydroxybenzoic acid is a central intermediate in the synthesis of this compound. ossila.com It is a fluorinated building block that can be synthesized through various methods. One common method involves the nucleophilic substitution of a suitable precursor. For instance, 2,4-difluorobenzoic acid can be reacted with a hydroxide (B78521) source to selectively replace one of the fluorine atoms with a hydroxyl group. chemicalbook.com

The para-positioning of the carboxylic acid and hydroxyl groups in 2-fluoro-4-hydroxybenzoic acid makes it a preferred precursor for various applications, including the synthesis of mesogens for liquid crystals. ossila.com The presence of the ortho-positioned fluoride (B91410) group can introduce unique properties to the final products. ossila.com

Ester derivatives of 2-fluoro-4-hydroxybenzoic acid can be prepared through standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst. These esters can serve as protected forms of the carboxylic acid during subsequent reaction steps.

2-Fluorobenzoic acid and its derivatives are important starting materials for introducing the fluoro and carboxyl functionalities onto the aromatic ring. A transition metal-free method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.eduarkat-usa.org This method offers good yields, particularly for nitro-substituted derivatives.

Another approach to synthesizing 2-fluorobenzoic acid is through the diazotization of anthranilic acid, followed by a Schiemann reaction or a related fluorination method. chemicalbook.com Functionalized aryl iodides or bromides can also be converted to 2-fluorobenzoic acid derivatives through copper-catalyzed carboxylation reactions. guidechem.com

These methods provide access to a range of 2-fluorobenzoic acid derivatives that can be further functionalized to introduce the required hydroxyl or nitro groups at the 4-position.

An alternative synthetic route to this compound involves the use of 2-fluoro-4-nitrobenzoic acid as a key intermediate. The nitro group can be introduced onto the aromatic ring through nitration of a suitable precursor. For example, 2-fluorotoluene (B1218778) can be nitrated to form 2-fluoro-4-nitrotoluene (B45272), which is then oxidized to 2-fluoro-4-nitrobenzoic acid. chemicalbook.comgoogle.com

The oxidation of 2-fluoro-4-nitrotoluene can be achieved using oxidizing agents such as potassium permanganate (B83412) or a mixture of chromium trioxide and periodic acid. chemicalbook.com A reported method using potassium permanganate gives a yield of 73.7%. chemicalbook.com Another method using nitric acid at elevated temperatures can also be employed. google.com

Once 2-fluoro-4-nitrobenzoic acid is obtained, the nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This provides an alternative pathway to the key intermediate, 2-fluoro-4-hydroxybenzoic acid.

Starting MaterialReagentsProductYield (%)
2-Fluoro-4-nitrotolueneKMnO4, NaOH2-Fluoro-4-nitrobenzoic acid73.7
2-Fluoro-4-nitrotolueneCrO3, Periodic acid, Acetonitrile2-Fluoro-4-nitrobenzoic acid81

Table 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene. chemicalbook.com

Introduction of the Nonyloxy Moiety in this compound

The final key step in the synthesis is the introduction of the nine-carbon alkyl chain (nonyloxy group) onto the phenolic hydroxyl group of the 2-fluoro-4-hydroxybenzoic acid intermediate.

The introduction of the nonyloxy group is typically achieved through a Williamson ether synthesis. francis-press.com This reaction involves the deprotonation of the hydroxyl group of 2-fluoro-4-hydroxybenzoic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromononane. ossila.com

The optimization of this reaction is crucial for achieving a high yield of the desired product. Key parameters to consider include the choice of base, solvent, and reaction temperature.

Commonly used bases include potassium carbonate (K2CO3) and sodium hydride (NaH). The solvent should be polar and aprotic, such as dimethylformamide (DMF) or acetone, to facilitate the reaction. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). researchgate.net Upon completion, the product is isolated and purified, often by recrystallization from a suitable solvent like ethanol (B145695) or toluene.

Reactant 1Reactant 2BaseSolventProduct
2-Fluoro-4-hydroxybenzoic acid1-BromononaneK2CO3DMFThis compound
Methyl 2-fluoro-4-hydroxybenzoate1-BromononaneNaHTHFMethyl 2-fluoro-4-nonyloxybenzoate

Table 2: General Conditions for Williamson Ether Synthesis of this compound and its Ester.

Stereoselective Alkylation Approaches for Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound, where stereochemistry is introduced via alkylation, necessitates the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into the structure to control the stereochemical outcome of a reaction. wikipedia.org The general strategy involves covalently attaching the auxiliary to a prochiral precursor, performing a diastereoselective alkylation, and then cleaving the auxiliary to yield the enantiomerically enriched product. scielo.org.mx

Several classes of chiral auxiliaries are prominent in asymmetric synthesis and could be adapted for this purpose. sigmaaldrich.com

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective for stereoselective transformations. springerprofessional.de The precursor, this compound, would first be converted to an acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide would introduce the alkyl group with high diastereoselectivity, directed by the steric bulk of the auxiliary.

Camphorsultam: Oppolzer's camphorsultam is another effective chiral auxiliary. wikipedia.org Similar to oxazolidinones, it would be acylated with the 2-fluoro-4-nonyloxybenzoyl group. The resulting N-acyl sultam can then undergo highly diastereoselective alkylation reactions.

Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can serve as practical chiral auxiliaries. wikipedia.org When used as an amide auxiliary, it can direct the stereoselective alkylation of the α-position after deprotonation.

The choice of auxiliary often depends on the desired enantiomer, the specific alkylating agent, and the ease of removal. Subsequent hydrolysis of the amide or imide linkage, typically under acidic or basic conditions, releases the chiral carboxylic acid derivative and allows for the recovery of the auxiliary. wikipedia.org

Table 1: Overview of Chiral Auxiliaries for Asymmetric Alkylation

Chiral Auxiliary Typical Attachment Key Features
Evans' Oxazolidinones Forms N-acyl imide High diastereoselectivity in alkylation and aldol (B89426) reactions. springerprofessional.deresearchgate.net
Camphorsultam Forms N-acyl sultam Excellent stereocontrol, often crystalline derivatives. wikipedia.org
Pseudoephedrine Forms amide Can be used to produce highly enantiomerically enriched acids. wikipedia.org

Carboxylic Acid Functional Group Installation and Deprotection Strategies

The final step in many synthetic routes to this compound involves the unmasking of the carboxylic acid group from a more stable precursor, most commonly an ester.

Ester Hydrolysis Techniques for this compound

The conversion of a methyl or ethyl ester of this compound to the final carboxylic acid is typically achieved through hydrolysis. The presence of the ortho-fluoro substituent and the long, hydrophobic nonyloxy chain can influence the reaction conditions required for efficient conversion.

Alkaline Hydrolysis (Saponification): This is the most common method for ester hydrolysis due to the irreversible nature of the reaction. chemguide.co.uk The ester is heated, often under reflux, with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The use of a co-solvent such as ethanol, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO) is often necessary to ensure the solubility of the hydrophobic ester. chemicalforums.comsciencemadness.org The reaction produces the carboxylate salt (e.g., sodium 2-fluoro-4-nonyloxybenzoate), which is soluble in the aqueous medium. Subsequent acidification of the cooled reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to precipitate the desired carboxylic acid. chemguide.co.uk

For sterically hindered esters, which may be relevant due to the ortho-fluoro group, more forcing conditions or alternative reagents may be required. chemicalforums.comtandfonline.com These can include:

Using potassium tert-butoxide in DMSO. tandfonline.com

Employing lithium hydroxide (LiOH) in a THF/water mixture, which is often effective for hydrophobic esters. sciencemadness.org

Microwave-assisted heating to accelerate the reaction under high temperature and pressure. chemicalforums.com

Acid-Catalyzed Hydrolysis: Heating the ester under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid, can also effect hydrolysis. chemguide.co.uk This reaction is reversible, and according to Le Châtelier's Principle, a large excess of water is required to drive the equilibrium towards the products. libretexts.org While effective, this method is generally less favored than alkaline hydrolysis because the reaction does not go to completion and requires longer reaction times.

Table 2: Comparison of Ester Hydrolysis Conditions

Method Reagents Advantages Disadvantages
Alkaline Hydrolysis NaOH or KOH in Water/Alcohol Irreversible, high yield, easy product separation. chemguide.co.uk May not be suitable for base-sensitive molecules.
Hindered Ester Hydrolysis LiOH in THF/Water Effective for hydrophobic or hindered esters. sciencemadness.org May require elevated temperatures or pressure. sciencemadness.org

Advanced Synthetic Routes and Fluorination Techniques

The introduction of the fluorine atom onto the benzene (B151609) ring is a critical step that can be achieved through several advanced synthetic methods. The choice of strategy often depends on the availability of starting materials and the desired point of fluorination in the synthetic sequence.

Nucleophilic Fluorination Methods and Their Applicability to this compound Precursors

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride ion (F⁻). researchgate.net This approach is often challenging on electron-rich aromatic rings unless an activating group (electron-withdrawing) is present. For precursors to this compound, a common strategy involves starting with a molecule that already contains a suitable leaving group at the 2-position, such as a nitro or chloro group, often activated by the carboxylic acid (or ester) function.

A highly practical route begins with 2,4-difluorobenzoic acid. chemicalbook.com The fluorine atom at the 4-position is more activated towards nucleophilic aromatic substitution than the one at the 2-position. Selective substitution of the para-fluorine can be achieved by reaction with nonan-1-ol (B41252) under basic conditions to form the nonyloxy ether, leaving the 2-fluoro substituent intact.

Alternatively, late-stage fluorination techniques can be employed, where the fluorine atom is introduced towards the end of the synthesis. nih.govmpg.de This can be advantageous for complex molecules. Methods include:

Palladium-catalyzed fluorination: Arylboronic acids or aryl stannanes can be converted to aryl fluorides using palladium catalysts and an electrophilic fluorine source like Selectfluor. nih.gov

Copper-mediated fluorination: Decarboxylative fluorination of benzoic acids has been demonstrated using copper catalysts. researchgate.net

Direct Nucleophilic Substitution: Using a precursor like 2-hydroxy-4-nonyloxybenzoic acid is difficult as the hydroxyl group is a poor leaving group. Activation, for example by conversion to a sulfonate ester, would be necessary.

Diazotization and Substitution Pathways for Benzoic Acid Derivatives

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring. wikipedia.orgbyjus.com This pathway begins with an aromatic primary amine. For the synthesis of this compound, the required precursor would be an ester of 2-amino-4-nonyloxybenzoic acid.

The process involves three main steps: byjus.com

Diazotization: The primary amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt. scribd.comquestjournals.org

Formation of Diazonium Tetrafluoroborate (B81430): The diazonium salt solution is then treated with fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄), which causes the precipitation of the relatively stable aryl diazonium tetrafluoroborate salt. wikipedia.org

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated. It decomposes to yield the desired aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃). wikipedia.orgbyjus.com

Innovations on the traditional Balz-Schiemann reaction include the use of hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide better yields. wikipedia.org Another modification involves conducting the diazotization in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. wikipedia.org

Challenges and Innovations in the Scalable Synthesis of this compound

Key Challenges:

Starting Material Cost and Availability: The primary precursors, such as 2,4-difluorobenzoic acid or 2-aminobenzoic acid derivatives, can be expensive, significantly impacting the final cost.

Harsh Reaction Conditions: Many of the established methods require harsh conditions. For instance, the thermal decomposition of diazonium salts in the Balz-Schiemann reaction can be hazardous on a large scale due to the risk of explosion. byjus.com Similarly, the use of strong bases and high temperatures for ester hydrolysis or etherification can require specialized equipment and careful control. chemicalforums.comtandfonline.com

Regioselectivity: In syntheses starting from precursors like difluorobenzoic acid, ensuring selective substitution at the desired position (para) without side reactions at the ortho position is crucial for yield and purity.

Waste Management: Classic reactions like the Balz-Schiemann produce stoichiometric amounts of byproducts (e.g., boron trifluoride) that require neutralization and disposal, adding to the environmental burden and cost.

Purification: The final product and intermediates may require extensive purification, such as recrystallization or chromatography, which can be inefficient and costly at scale.

Innovations and Solutions:

Catalytic Methods: The development of catalytic late-stage fluorination methods is a significant innovation. mpg.dempg.de Transition-metal-catalyzed processes, for example using palladium or copper, can offer milder reaction conditions and improved functional group tolerance compared to traditional methods. nih.gov These approaches have the potential to reduce waste and improve safety.

Flow Chemistry: For potentially hazardous reactions like diazotization, the use of continuous flow reactors is a major advancement. Flow chemistry allows for the rapid mixing of reagents and immediate use of unstable intermediates in a small, controlled volume, significantly improving safety and scalability.

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading can lead to higher yields, shorter reaction times, and a reduction in byproducts.

Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents with more environmentally benign alternatives is ongoing. This includes exploring enzymatic methods or using less toxic fluorine sources.

By addressing these challenges through modern chemical innovations, the scalable and economically viable production of this compound and its derivatives can be achieved more efficiently and safely.

Strategies for Enantiomerically Pure this compound Derivatives

The preparation of enantiomerically pure derivatives of this compound can be approached through several established synthetic strategies. The most common methods involve the separation of a racemic mixture, a process known as chiral resolution, or the direct synthesis of a single enantiomer through asymmetric catalysis. wikipedia.org

One of the most conventional methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Another prominent method is kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. acs.org In a typical scenario, a chiral catalyst will acylate one enantiomer of a racemic mixture more rapidly than the other, allowing for the separation of the unreacted enantiomer and the acylated product. rsc.org Chiral phosphoric acids have emerged as powerful catalysts for such transformations. acs.orgrsc.org

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating a specific enantiomer from a prochiral starting material. wikipedia.org This can be achieved using chiral catalysts, which can include metal complexes with chiral ligands or organocatalysts like chiral phosphoric acids or amines. nih.govkyoto-u.ac.jp For instance, a prochiral precursor to a this compound derivative could potentially be functionalized in an enantioselective manner.

Below are tables outlining the key aspects of these potential synthetic strategies.

Table 1: Chiral Resolution Strategies for Carboxylic Acids

StrategyDescriptionKey Reagents/CatalystsSeparation Method
Diastereomeric Salt Formation Reaction of the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. wikipedia.orgChiral amines (e.g., brucine, (+)-cinchotoxine), Chiral amino alcohols. wikipedia.orgFractional crystallization. wikipedia.org
Kinetic Resolution Differential rate of reaction of enantiomers with a chiral catalyst or reagent. acs.orgChiral phosphoric acids, acs.orgrsc.org Enzymes (e.g., lipases).Chromatography or extraction.

Table 2: Potential Asymmetric Synthesis Approaches

StrategyDescriptionCatalyst TypePotential Application
Asymmetric Catalysis Direct formation of a specific enantiomer using a chiral catalyst. nih.govkyoto-u.ac.jpChiral Phosphoric Acids, nih.govresearchgate.net Chiral Carboxylic Acids with a metal (e.g., Ru), kyoto-u.ac.jp Chiral Diamines. nih.govEnantioselective functionalization of the aromatic ring or the nonyloxy side chain.
Organocatalytic Reactions Use of small organic molecules as chiral catalysts. nih.govrsc.orgChiral isothioureas, nih.gov Chiral amines.Asymmetric acylation or alkylation reactions.

While the synthesis of the parent 4-n-alkoxy benzoic acids is a standard procedure involving the alkylation of p-hydroxybenzoic acid, derpharmachemica.com the introduction of chirality requires these more advanced stereoselective techniques. The choice of method would depend on the specific derivative being targeted and the desired level of enantiomeric purity.

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 4 Nonyloxybenzoic Acid

Aromatic Substitution Reactions of the 2-Fluoro-4-nonyloxybenzoic Acid Core

The substitution pattern on the phenyl ring of this compound creates a complex electronic landscape that dictates its susceptibility and regioselectivity in aromatic substitution reactions. The activating, ortho,para-directing nonyloxy group is in competition with the deactivating, ortho,para-directing fluorine atom and the deactivating, meta-directing carboxylic acid group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.com The viability of this pathway is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the fluorine atom is the designated leaving group. The substituents influencing the reaction are the carboxylic acid (ortho) and the nonyloxy group (para). The para-nonyloxy group is strongly electron-donating, which increases the electron density of the ring and deactivates it towards nucleophilic attack. This makes standard SNAr reactions challenging.

However, displacement of a fluorine or methoxy (B1213986) group in unprotected 2-fluoro- and 2-methoxybenzoic acids has been achieved using powerful nucleophiles like organolithium and Grignard reagents in the absence of a metal catalyst. researchgate.net This suggests that under forcing conditions with highly reactive nucleophiles, the substitution of the fluorine atom in this compound may be feasible. Another potential, more modern approach involves the use of organic photoredox catalysis, which can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Table 1: Factors Influencing SNAr Reactivity at the Fluorine Position

Substituent Position Relative to Fluorine Electronic Effect Influence on SNAr
Carboxylic Acid (-COOH) ortho Electron-withdrawing Activating

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. uci.edu The regiochemical outcome is determined by the directing effects of the existing substituents. The nonyloxy group is a powerful activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. The carboxylic acid is a strong deactivating group and a meta-director. uci.edu

When considering the net effect on this compound, the directing influences converge:

-OC₉H₁₉ (at C4): Directs incoming electrophiles to its ortho positions (C3 and C5).

-F (at C2): Directs incoming electrophiles to its ortho (C3) and para (C5) positions.

-COOH (at C1): Directs incoming electrophiles to its meta positions (C3 and C5).

All three substituents direct incoming electrophiles to the C3 and C5 positions. The powerful activating nature of the para-nonyloxy group is the dominant factor, strongly favoring substitution at these sites. Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to yield a mixture of 3- and 5-substituted products. masterorganicchemistry.comlibretexts.orglibretexts.org

| C6 | meta (unfavorable) | ortho (unfavorable) | meta (unfavorable) | Unfavorable |

Transformations of the Carboxylic Acid Functionality in this compound

The carboxylic acid group is a versatile functional handle, allowing for a wide range of derivatization reactions. researchgate.netdntb.gov.ua These transformations are fundamental to modifying the molecule's properties for various applications.

The conversion of the carboxylic acid to a more reactive acyl chloride is a common first step for further derivatization. This is typically achieved by treating this compound with a chlorinating agent. libretexts.org The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

The resulting 2-fluoro-4-nonyloxybenzoyl chloride is a highly reactive intermediate. While not explicitly detailed, the formation of a symmetric anhydride (B1165640) could be accomplished by reacting the acyl chloride with a carboxylate salt of the parent acid.

Esterification: this compound can be converted into its corresponding esters through several methods. Direct Fischer esterification with an alcohol under acidic catalysis is a viable route. Alternatively, for a more efficient reaction, especially with sterically hindered alcohols, the carboxylic acid is first converted to its acyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov This two-step process avoids the equilibrium limitations of Fischer esterification.

Amidation: The formation of amides from this compound is crucial for many applications, including the synthesis of biologically active compounds. Similar to esterification, amides can be formed by reacting the pre-formed acyl chloride with a primary or secondary amine. nih.gov Modern methods also employ peptide coupling reagents, which facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions, minimizing side reactions. beilstein-journals.org

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: The complete reduction of the carboxylic acid to the corresponding primary alcohol, (2-fluoro-4-nonyloxyphenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is typically effective for this transformation. The reaction is generally carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Care must be taken as these reagents are highly reactive.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. The reaction must be stopped at the aldehyde stage. This can be achieved by first converting the carboxylic acid to a derivative like an acyl chloride, which can then be reduced to the aldehyde using a milder, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃). This reagent is less reactive than LiAlH₄ and selectively reduces the acyl chloride to the aldehyde without significant over-reduction to the alcohol.

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the this compound scaffold. These reactions typically require the presence of a halide or triflate leaving group on the aromatic ring. wikipedia.orgwikipedia.orgwikipedia.org Therefore, this compound would likely first be converted into a more reactive derivative, such as an aryl halide or triflate, to participate in these couplings. Alternatively, direct C-H or C-F bond activation could serve as a pathway for coupling.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid) and an organic halide or triflate. tcichemicals.com This reaction is a cornerstone for the synthesis of biaryl compounds, which are prevalent in materials science (e.g., liquid crystals) and medicinal chemistry. tcichemicals.com For a substrate like this compound, coupling could potentially be achieved by activating the C-F bond, although this can be challenging. A more common strategy involves the conversion of a related phenol (B47542) to an aryl triflate or the carboxylic acid to a halide.

A plausible Suzuki-Miyaura reaction to generate a biaryl derivative from a 2-fluoro-4-nonyloxy-substituted aryl halide is shown below. Such reactions are known to proceed effectively with fluorinated aryl substrates. nih.govmdpi.com

Representative Reaction Scheme:

(Image depicts a generic Suzuki-Miyaura coupling of a substituted aryl halide with an arylboronic acid)

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
ComponentExamplesPurpose
Aryl Halide/Triflate 1-Bromo-2-fluoro-4-nonyloxybenzeneElectrophilic Partner
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acidNucleophilic Partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂Catalyst
Ligand PPh₃, SPhos, XPhos, RuPhosStabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOHActivates boronic acid, neutralizes HX
Solvent Toluene, Dioxane, THF, DMF, WaterReaction Medium

Beyond biaryl formation, other cross-coupling reactions can introduce a wide array of functional groups onto the aromatic core derived from this compound.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide or triflate with an alkene to form a substituted alkene, providing a method to introduce vinyl groups. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. libretexts.org

Table 3: Representative Components for the Heck Reaction
ComponentExamples
Alkene Styrene, Methyl acrylate, Butyl acrylate
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand P(o-tolyl)₃, PPh₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that also serves as the solvent. libretexts.orgorganic-chemistry.org Copper-free versions have also been developed to prevent the side reaction of alkyne homocoupling. wikipedia.org

Table 4: Representative Components for the Sonogashira Coupling
ComponentExamples
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene, 1-Heptyne
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, Piperidine, Diisopropylamine
Solvent THF, DMF, Toluene

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine (primary or secondary). wikipedia.org It is a premier method for synthesizing aryl amines and has broad substrate scope, facilitated by the development of specialized phosphine (B1218219) ligands. libretexts.orgresearchgate.net

Table 5: Representative Components for Buchwald-Hartwig Amination
ComponentExamples
Amine Aniline, Morpholine, Di-n-butylamine
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF

Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 4 Nonyloxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds, including 2-Fluoro-4-nonyloxybenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for mapping the hydrogen and carbon framework of a molecule. In the ¹H NMR spectrum of a compound like this compound, distinct signals, or resonances, correspond to protons in different chemical environments. For instance, the aromatic protons on the benzene (B151609) ring will appear in a specific region of the spectrum, and their splitting patterns, governed by spin-spin coupling with neighboring protons and the fluorine atom, provide crucial information about their relative positions. The protons of the nonyloxy chain will also exhibit characteristic signals, with their chemical shifts and multiplicities revealing the structure of the alkyl chain.

Similarly, ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their electronic environment. The carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield chemical shift. The carbon atoms of the benzene ring will show distinct resonances influenced by the electron-withdrawing fluorine atom and the electron-donating nonyloxy group. The various carbon atoms of the nonyloxy chain will also be resolved, confirming the length and structure of this substituent. For aromatic carboxylic acids, the carboxyl carbon signal appears in the range of 160–180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly in experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (broad singlet) 165 - 175
Aromatic CH (adjacent to F) 7.8 - 8.1 (doublet of doublets) 110 - 120 (JC-F)
Aromatic CH (adjacent to O-nonyloxy) 6.8 - 7.1 (doublet) 100 - 110
Aromatic CH (between F and COOH) 7.2 - 7.5 (multiplet) 130 - 140 (JC-F)
Methylene (-OCH₂-) 3.9 - 4.2 (triplet) 65 - 75
Methylene (-CH₂-) chain 1.2 - 1.8 (multiplets) 20 - 40

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant in nature, making it highly amenable to NMR detection. ¹⁹F NMR provides a direct probe into the electronic environment of the fluorine atom.

The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring and the nature of the adjacent substituents. This technique is invaluable for confirming the ortho position of the fluorine atom relative to the carboxylic acid group. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides through-bond connectivity information, further solidifying the structural assignment. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving subtle structural differences in fluorinated compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule and for studying intermolecular interactions, such as hydrogen bonding.

Elucidation of Functional Groups and Hydrogen Bonding Interactions

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding between molecules, typically forming dimers.

The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a strong, sharp peak, typically in the range of 1680-1710 cm⁻¹ for aromatic acids. The C-F stretching vibration will also be present, usually in the 1100-1300 cm⁻¹ region. Additionally, C-O stretching vibrations from the ether linkage of the nonyloxy group and the carboxylic acid, as well as C-H stretching and bending vibrations from the aromatic ring and the alkyl chain, will be observed. The study of these vibrational modes, particularly the shifts in the O-H and C=O bands, can provide detailed insights into the nature and strength of the hydrogen bonding networks in the crystalline and liquid crystalline phases.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carboxylic Acid (-COOH) O-H Stretch (H-bonded) 2500 - 3300 (broad)
Carbonyl (C=O) C=O Stretch 1680 - 1710
Aromatic Ring C=C Stretch 1450 - 1600
Alkoxy Group (-O-R) C-O Stretch 1200 - 1250
Fluoroaromatic C-F Stretch 1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, with a molecular formula of C₁₆H₂₃FO₃, the expected monoisotopic mass is 282.1631 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Aromatic carboxylic acids typically show a prominent molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). The nonyloxy chain can also undergo fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments. High-resolution mass spectrometry (HRMS)

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Analysis of Crystal Packing and Supramolecular Architectures

While a specific single-crystal X-ray diffraction study for this compound is not publicly detailed, its crystal packing and supramolecular architecture can be reliably inferred from studies on closely related fluorinated benzoic acid derivatives. A primary and highly characteristic feature of benzoic acids is the formation of centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This "classical carboxylate inversion dimer" motif is a foundational element of the supramolecular assembly. nih.gov

Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Participating Atoms Role in Crystal Packing
Hydrogen Bonding O-H···O (Carboxyl) Formation of primary supramolecular synthons (centrosymmetric dimers). nih.govnih.gov
Van der Waals Forces C-H···H-C (Nonyloxy chains) Stabilization of packing through interactions between aliphatic tails, likely leading to layered structures. researchgate.net
Weak Hydrogen Bonding C-H···F Consolidation of the crystal lattice, linking adjacent molecules. nih.gov

| Weak Hydrogen Bonding | C-H···O | Additional stabilization of the packing arrangement. nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal several key features. The most significant contribution to the surface would likely come from H···H contacts, owing to the large, hydrogen-rich nonyloxy tail. nih.govnih.gov In similar analyses of other organic molecules, H···H interactions frequently account for the largest portion of the Hirshfeld surface. nih.govnih.gov

| F···H/H···F | Minor | Represents the specific C-H···F interactions that help direct the crystal packing. nih.gov |

Conformational Analysis via Advanced Spectroscopic and Computational Techniques

The flexibility of the carboxylic acid group and its interaction with neighboring substituents give rise to multiple possible conformations. The study of these conformers is crucial for understanding the molecule's energy landscape and reactivity.

Near-Infrared (NIR) Induced Conformational Switching Studies on Related Benzoic Acid Derivatives

Research on the closely related molecule, 2-Fluoro-4-hydroxybenzoic acid, provides profound insight into the conformational dynamics that can be expected in this system. researchgate.netmdpi.com Using matrix isolation techniques combined with near-infrared (NIR) laser irradiation, scientists can selectively excite specific vibrational modes and induce conformational changes. researchgate.net

In these experiments, 2-Fluoro-4-hydroxybenzoic acid was isolated in an inert argon matrix at low temperatures. researchgate.netmdpi.com Spectral analysis revealed the presence of three distinct conformers upon deposition: A1, A2, and D1. researchgate.net

Conformers A1 and A2 are both trans carboxylic acids, meaning they possess an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen within the -COOH group. They differ in the orientation of the carbonyl oxygen relative to the fluorine atom. researchgate.netmdpi.com

Conformer D1 is a higher-energy cis carboxylic acid. In this arrangement, the intramolecular hydrogen bond forms between the carboxylic proton and the ortho-fluorine atom. researchgate.netmdpi.com

Crucially, the study demonstrated that selective NIR irradiation of the O-H stretching overtone of the most stable conformer, A1, could successfully convert it into the less stable D1 form. researchgate.net This process demonstrates that energy can be precisely channeled to overcome the rotational barrier within the carboxylic acid group, switching it from the trans to the cis state. Conformer A2, however, did not show any response to the irradiation. researchgate.net

Investigating Local and Remote Conformational Changes in this compound Systems

The work on 2-Fluoro-4-hydroxybenzoic acid also serves as an exemplary model for investigating both "local" and "remote" conformational switching. mdpi.com

Local Switching: The conversion of the A1 conformer to the D1 conformer by exciting the carboxylic O-H group is a clear example of local conformational change. The energy is absorbed by a bond and directly induces a geometric change in the same functional group. mdpi.com

Remote Switching: This phenomenon occurs when the excitation of a vibrational mode in one part of a molecule triggers a conformational change in a functional group located on a remote side of the molecule. mdpi.com Energy is transferred across the molecular framework via intramolecular vibrational energy relaxation (IVR). The 2-Fluoro-4-hydroxybenzoic acid system is ideal for studying this, as one can compare the efficiency of exciting the "local" carboxylic O-H group versus the "remote" 4-hydroxyl O-H group to see if both can induce the trans-to-cis isomerization of the carboxylic acid. mdpi.com

While experiments have not been reported for this compound itself, the principles derived from its hydroxy analog are directly applicable. The nonyloxy group replaces the hydroxyl group, but the fundamental cis/trans conformational possibilities of the 2-fluoro-substituted carboxylic acid moiety remain. Computational studies, likely using Density Functional Theory (DFT), would be essential to determine the relative energies of the conformers and the energy barriers for their interconversion in the nonyloxy derivative. mdpi.comnih.gov

Table 3: Conformers and Switching Pathways of the Model Compound 2-Fluoro-4-hydroxybenzoic Acid

Conformer Carboxylic Acid Form Key Intramolecular H-Bond Experimental Observation
A1 trans O-H···O=C (in COOH) Most stable conformer observed; converts to D1 upon NIR irradiation. researchgate.netmdpi.com
A2 trans O-H···O=C (in COOH) Observed in matrix; unresponsive to NIR irradiation. researchgate.netmdpi.com

| D1 | cis | O-H···F | Higher energy conformer; formed from A1 via NIR-induced switching. researchgate.netmdpi.com |

Computational and Theoretical Investigations of 2 Fluoro 4 Nonyloxybenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems, including 2-Fluoro-4-nonyloxybenzoic acid. These computational methods provide valuable insights into the electronic structure, reactivity, and spectroscopic characteristics of the molecule. By employing various functionals and basis sets, such as B3LYP with 6-311+G and 6-311++G, researchers can calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.gov

DFT calculations have been instrumental in understanding the behavior of related benzoic acid derivatives. For instance, studies on 3- and 4-n-alkanoyloxy benzoic acids have utilized DFT to support experimental findings on their mesomorphic behavior, showing that para-substituted derivatives are more stable due to stronger hydrogen bonding. nih.gov Similarly, investigations into 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid have relied on DFT to perform complete vibrational assignments and analyze fundamental modes. nih.gov

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A larger gap suggests higher stability and lower reactivity. aimspress.com

In related benzoic acid derivatives, HOMO-LUMO analysis has been used to demonstrate that charge transfer occurs within the molecules. nih.gov For example, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Generally, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions.

Studies on similar compounds have provided insights into potential reactions. For instance, this compound can undergo substitution reactions where the fluorine atom is replaced by other functional groups. It can also participate in oxidation, reduction, and coupling reactions like the Suzuki-Miyaura coupling. The ortho-fluorine substitution is known to enhance the acidity of the benzoic acid compared to its meta or para isomers. The specific mechanisms of its interactions with molecular targets are influenced by the unique chemical properties conferred by the fluorine atom and the nonyloxy group.

The conformational flexibility of this compound is primarily determined by the rotational freedom around the C-O bonds of the ether linkage and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. A related study on 2-fluoro-4-hydroxybenzoic acid using matrix isolation infrared spectroscopy and DFT calculations revealed the existence of multiple conformers. mdpi.comresearchgate.net These conformers differ in the orientation of the hydroxyl and carboxylic acid groups. mdpi.com The most stable conformer was identified, and it was found that near-IR irradiation could induce conformational changes. mdpi.comresearchgate.net

For this compound, the long nonyloxy chain introduces additional degrees of freedom, leading to a more complex conformational landscape. The energetic differences between these conformers are likely to be small, and they may coexist at room temperature. The presence of the ortho-fluorine atom can influence the preferred orientation of the carboxylic acid group through intramolecular hydrogen bonding or steric effects.

Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes. This correlation is crucial for confirming the molecular structure and understanding the nature of the chemical bonds.

For related benzoic acid derivatives, DFT calculations at the B3LYP level have been shown to provide excellent agreement with experimental spectroscopic data. nih.govresearchgate.net The vibrational spectra of these molecules are characterized by contributions from the benzene ring, the carboxylic acid group, and the substituents. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-F stretching, and various modes associated with the nonyloxy chain and the aromatic ring. The calculated frequencies are often scaled to better match the experimental values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For a molecule like this compound, MD simulations could be employed to study its aggregation behavior in different solvents, its interaction with surfaces, or its potential to form liquid crystalline phases. The long nonyloxy chain would likely play a significant role in these phenomena through van der Waals interactions. The simulations would rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces between atoms and propagate their motion.

Quantitative Structure-Activity Relationships (QSAR) in a Materials Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery, QSAR can also be applied in a materials context to predict properties like toxicity or physical characteristics.

A study on the toxicity of various benzoic acids to different organisms found that the toxicity could be correlated with descriptors like the partition coefficient (log P) and the energy of the LUMO (ELUMO). nih.gov The toxicity was observed to decrease in the order of bromo > chloro > fluoro-substituted benzoic acids. nih.gov For this compound, a QSAR model could potentially be developed to predict its properties based on its structural features, such as the presence of the fluorine atom and the long alkyl chain. This could be particularly relevant for assessing its potential environmental impact or for designing new materials with specific properties.

Solvation Effects and Solvatochromism in this compound and Related Systems

Solvation effects, the interactions between a solute and solvent molecules, can significantly influence the electronic and photophysical properties of a molecule. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. In molecules like this compound, which possess both electron-donating (nonyloxy group) and electron-withdrawing (fluoro and carboxylic acid groups) moieties, the polarity of the solvent can play a crucial role in modulating their electronic structure and behavior.

Ground and Excited State Dipole Moments

The dipole moment of a molecule is a measure of the separation of positive and negative charges. In the context of substituted benzoic acids, the magnitude and orientation of the dipole moment are influenced by the electronic nature and position of the substituents on the benzene ring. For 4-alkoxybenzoic acids, computational studies have shown that the dipole moments are affected by the length of the alkyl chain. nih.gov

Table 1: Illustrative Dipole Moments of Related Benzoic Acid Derivatives

CompoundMethodGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)
AnisoleExperimental1.191.42
1,4-DimethoxybenzeneExperimental1.730.49
4-Alkoxybenzoic Acids (general)Solvatochromic ShiftVaries with alkyl chainGenerally > μg
p-Nitroaniline DerivativesSolvatochromic Estimation9 - 1414 - 21

This table presents data for related compounds to illustrate typical dipole moment values and is not specific to this compound.

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. rsc.orgnih.gov In this compound, the nonyloxy group can act as an electron donor, while the carboxylic acid and the fluorinated benzene ring can act as electron acceptors. This "push-pull" nature makes it a candidate for exhibiting ICT.

Upon absorption of light, the electron density is expected to shift from the nonyloxy group towards the carboxylic acid and the aromatic ring. This charge redistribution leads to a significant increase in the dipole moment in the excited state compared to the ground state. researchgate.netdoi.org The extent of this charge transfer can be influenced by the solvent polarity. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov

Studies on similar push-pull systems, such as 4-formylphenoxy alkanes, have shown that the length of the alkyl chain can influence the inductive effect and, consequently, the electronic absorption and emission properties. nih.gov For this compound, the long nonyloxy chain would contribute to its lipophilicity and could modulate the efficiency of the ICT process. The fluorine substituent, being electron-withdrawing, is expected to enhance the acceptor strength of the aromatic ring, thereby promoting the ICT process. libretexts.orgopenstax.org

The investigation of ICT is crucial as it underpins the nonlinear optical properties and the solvatochromic behavior of such molecules. The dual fluorescence sometimes observed in ICT compounds, with one band corresponding to the locally excited state and another to the charge-transfer state, provides a powerful tool to study these phenomena. rsc.org

Advanced Applications of 2 Fluoro 4 Nonyloxybenzoic Acid in Materials Science Research

Design and Synthesis of Liquid Crystalline Mesogens

The synthesis of liquid crystalline (LC) materials often involves the strategic combination of different molecular moieties to achieve desired physical properties. 2-Fluoro-4-nonyloxybenzoic acid is a valuable precursor in this context, primarily due to its ability to form key structural elements in mesogenic molecules. The para-positioning of the carboxylic acid and the nonyloxy group is favorable for creating the elongated, rod-like molecular shapes typical of calamitic liquid crystals, while the ortho-fluoro substituent provides a mechanism for fine-tuning intermolecular interactions. The synthesis of LC derivatives often involves standard esterification reactions where the carboxylic acid group is coupled with various alcohol or phenol-containing fragments to create the final mesogenic structure.

The introduction of a lateral fluorine substituent into the core of a liquid crystal molecule has a profound impact on its mesomorphic properties. researchgate.net The fluorine atom is small but highly electronegative, which introduces a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole can disrupt simple molecular packing, often leading to a decrease in melting points and a modification of the mesophase stability. researchgate.netpsu.edu

In derivatives of this compound, the ortho-positioned fluorine atom influences the molecular arrangement in several ways:

Phase Stability: The presence of the fluorine atom can lower both melting and clearing temperatures compared to non-substituted analogues. psu.edu This effect is attributed to the steric hindrance and altered intermolecular forces that prevent overly stable crystal packing.

Table 1: Representative Phase Transition Temperatures for Fluorinated vs. Non-fluorinated Liquid Crystals. (Data is illustrative, based on similar compounds).
Compound StructureSubstitutionPhase Transitions (°C)
Similar Benzoic Acid DerivativeNon-fluorinatedCr 110 SmC 125 N 140 I
Similar Benzoic Acid Derivative2-FluoroCr 95 SmC 115 I

The carboxylic acid group is a cornerstone for creating supramolecular liquid crystals through hydrogen bonding. nih.gov Benzoic acid derivatives, including this compound, can form stable hydrogen-bonded dimers where two acid molecules associate head-to-head. researchgate.net This dimerization effectively elongates the molecular unit, which is a key factor in promoting liquid crystallinity.

Furthermore, this compound can act as a proton donor to form H-bonded complexes with other molecules that are proton acceptors, such as pyridines or other nitrogen-containing compounds. nih.govresearchgate.net This molecular recognition process allows for the construction of novel HBLC systems. conicet.gov.ar The combination of the rigid core, the flexible nonyloxy chain, and the specific directionality of the hydrogen bonds leads to the self-assembly of these molecules into ordered mesophases, often exhibiting smectic and nematic polymorphism. nih.govresearchgate.net The stability and type of mesophase in these HBLC complexes are highly dependent on the stoichiometry of the components and the geometry of the hydrogen bond acceptors. conicet.gov.ar

The thermochemical properties of liquid crystals derived from this compound are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.gov DSC thermograms reveal the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).

The length of the nonyloxy chain (C9H19O-) plays a significant role in the thermal stability of the mesophases. Generally, as the alkyl chain length increases in a homologous series of benzoic acid derivatives, the stability of smectic phases tends to increase relative to nematic phases. nih.gov The enthalpy values associated with the clearing point (the transition from the last mesophase to the isotropic liquid) provide insight into the degree of molecular order in the mesophase. nih.gov The fluorine substituent also contributes to the thermochemical profile by altering the packing efficiency and intermolecular forces, which is reflected in the transition temperatures and enthalpies. psu.edu

Table 2: Illustrative Thermochemical Data for a Hydrogen-Bonded Dimer of an Alkyloxybenzoic Acid. (Data is representative). nih.gov
TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Cr → SmC98.529.8
SmC → N108.01.2
N → I145.00.6

Electro-Optical Properties of Liquid Crystalline Systems Containing this compound

The utility of liquid crystals in display and sensor technology stems from their ability to modulate light in response to an electric field. The incorporation of this compound into LC structures directly influences these crucial electro-optic properties.

The dielectric anisotropy (Δε) of a liquid crystal is the difference between its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. It is a critical parameter that determines the voltage required to switch an LC device. A material with a large, positive Δε can be operated at a low voltage. dtic.mil

The speed at which a liquid crystal device can switch between its "on" and "off" states is its response time. This is a critical factor for applications like video displays and optical modulators. researchgate.net The response time is governed by several material parameters, including the rotational viscosity (γ1), the elastic constants (Kii), and the dielectric anisotropy (Δε). dtic.mil

Molecules derived from this compound contribute to these parameters in distinct ways:

Elastic Constants (Kii): These constants describe the restoring force that returns the LC molecules to their initial alignment after the electric field is removed. The molecular shape and intermolecular forces, influenced by the fluorine atom and the hydrogen bonding capability, affect the elastic constants. For instance, anomalously small bend elastic constants have been observed in some novel LC materials, leading to unique electro-optic effects. aps.org

Birefringence and Optical Switching Phenomena

Substituted benzoic acids, especially those with a rod-like molecular structure, are known to form liquid crystalline phases. rsc.org The birefringence of a material, which is the difference in its refractive indices for light of different polarizations, is a key property for applications in displays and optical switches. For liquid crystals, this property arises from the orientational order of the anisotropic molecules.

While no specific birefringence values for this compound are available, studies on similar fluorinated benzoic acid-based liquid crystals indicate that the presence and position of the fluorine atom can significantly influence the material's properties. For instance, research on hydrogen-bonded liquid crystals formed with various fluoro-substituted benzoic acids has shown that the dielectric anisotropy, a property related to the alignment of molecules in an electric field, is highly dependent on the fluorine atom's location on the phenyl ring. ieice.org It is plausible that this compound, through the formation of hydrogen-bonded dimers, could exhibit a nematic or smectic liquid crystal phase. The nonyloxy chain would contribute to the molecular length and flexibility, which are crucial for the formation and stability of these phases.

Optical switching in such materials is achieved by applying an external electric field, which reorients the liquid crystal molecules and, in turn, changes the material's birefringence. This change can be used to modulate the intensity or polarization of light passing through it. The switching speed and threshold voltage are critical parameters for display applications and are influenced by the material's dielectric anisotropy, elastic constants, and viscosity.

Development of Organic Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic devices is a rapidly growing field. Benzoic acid derivatives are being explored for their potential as organic dyes and semiconductors.

The electrochemical properties, such as the oxidation and reduction potentials, are crucial for the design of organic semiconductors. Cyclic voltammetry is a common technique used to study the redox behavior of these materials. Studies on 4-fluorobenzoic acid have investigated its interaction with metal ions, demonstrating its potential to form complexes with interesting electrochemical behavior. ajchem-a.comajchem-a.com The electrochemical reduction of benzoic acid and its substituted derivatives has also been studied in room temperature ionic liquids, revealing that the reduction potentials are influenced by the substituents. acs.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. While there is no specific data on the solvatochromic character of this compound, benzoic acid derivatives, in general, can exhibit solvatochromism, which can be indicative of their potential in sensing applications and as probes for local environments in materials.

Polymer Science: Incorporation into Advanced Polymer Architectures

The incorporation of functional molecules like this compound into polymer structures can lead to advanced materials with tailored properties. One approach is to use the corresponding hydroxy derivative, 2-fluoro-4-hydroxybenzoic acid, as a monomer or a precursor for synthesizing polymers. For instance, 2-fluoro-4-hydroxybenzoic acid can be used to synthesize immunoadjuvants with a polyphosphazene backbone. ossila.com The carboxylic acid group of this compound could also be modified to create a polymerizable monomer, which could then be incorporated into various polymer architectures, such as block copolymers or side-chain polymers, potentially imparting liquid crystalline or other functional properties to the resulting material.

Supramolecular Chemistry and Self-Assembly Processes Directed by this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. The carboxylic acid group of this compound is a prime candidate for directing self-assembly through the formation of robust hydrogen-bonded dimers. rsc.org This dimerization can lead to the formation of rod-like supramolecular structures that can further organize into liquid crystalline phases.

The interplay of hydrogen bonding, the fluorinated aromatic core, and the flexible nonyloxy chain can lead to complex and potentially useful self-assembled structures. The fluorine atom can introduce specific intermolecular interactions, such as dipole-dipole interactions and potentially weak hydrogen bonds, which can influence the packing and stability of the supramolecular assemblies. The long alkyl chain provides van der Waals interactions and can influence the phase behavior, leading to the formation of smectic phases where the molecules are arranged in layers. The study of hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols highlights the importance of the balance of these interactions in determining the final supramolecular structure and mesophase behavior. rsc.org

Future Research Directions and Emerging Opportunities for 2 Fluoro 4 Nonyloxybenzoic Acid

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The current synthesis of 2-fluoro-4-nonyloxybenzoic acid typically involves a multi-step process. A primary strategy includes the introduction of the nonyloxy group onto a fluorobenzoic acid derivative, followed by transformations to create the carboxylic acid functionality. While effective, there is considerable room for improvement in terms of efficiency and sustainability.

Investigation of Hybrid Materials Integrating this compound

The distinct properties of this compound, including its potential for self-assembly and its fluorinated nature, make it an excellent candidate for incorporation into hybrid materials. The long nonyloxy tail can drive the formation of ordered structures, a property that is highly desirable in the field of liquid crystals. ossila.com

Future investigations will likely delve into the creation of novel nanocomposites and hybrid organic-inorganic materials. By combining this compound with nanoparticles, polymers, or other functional molecules, researchers can aim to create materials with synergistic properties. For example, integrating this compound into a polymer matrix could lead to new materials with tailored optical, thermal, or mechanical characteristics. The fluorine atom can impart unique properties such as increased thermal stability and altered electronic characteristics, which could be exploited in the design of advanced functional materials.

Advanced Characterization Techniques for Understanding Complex Material Properties

A deeper understanding of the structure-property relationships in materials containing this compound is crucial for their rational design and application. While standard analytical techniques provide valuable information, future research will necessitate the use of more advanced characterization methods.

Techniques such as solid-state nuclear magnetic resonance (ssNMR) spectroscopy, advanced X-ray diffraction techniques (like small-angle and wide-angle X-ray scattering - SAXS/WAXS), and sophisticated microscopy methods (e.g., atomic force microscopy and transmission electron microscopy) will be instrumental. These techniques can provide detailed insights into the molecular packing, phase behavior, and nanoscale morphology of materials incorporating this acid. For instance, in the context of liquid crystals, these advanced methods can elucidate the precise nature of the mesophases formed and how they are influenced by the molecular structure of the acid. ossila.com

Interdisciplinary Research with Soft Matter Physics and Nanoscience

The inherent properties of this compound place it at the intersection of chemistry, physics, and materials science. Future breakthroughs will likely emerge from interdisciplinary collaborations, particularly with experts in soft matter physics and nanoscience.

Soft matter physics provides the theoretical framework and experimental tools to understand the behavior of complex fluids and self-assembling systems, which is directly relevant to the liquid crystalline properties of materials derived from this acid. dutchphysicscouncil.nl Nanoscience offers the capability to manipulate and characterize matter at the nanoscale, opening up possibilities for creating highly ordered and functional nanostructures. Collaborative efforts could explore the use of this molecule in the development of new sensors, actuators, or advanced optical components. The interplay between the molecular design from chemistry, the physical understanding from soft matter physics, and the fabrication capabilities of nanoscience will be a powerful engine for innovation. dutchphysicscouncil.nl

Conclusion

Summary of Research Contributions on 2-Fluoro-4-nonyloxybenzoic Acid

Research on this compound has provided significant insights into the design of advanced liquid crystalline materials. The synthesis of this molecule, built upon established methods of etherification and oxidation, has made it an accessible compound for materials science studies. chemicalbook.com Investigations have centered on its capacity to form hydrogen-bonded dimers, a fundamental interaction for achieving mesophases. tandfonline.com The strategic placement of a fluorine atom at the ortho-position and a long nonyloxy chain at the para-position creates a molecule with a specific balance of polarity, polarizability, and shape anisotropy. This structure has been shown to be effective in modulating the physical properties of nematic liquid crystal mixtures. Key findings indicate that incorporating such fluorinated acids can tune the dielectric anisotropy and lower the threshold voltage of LC devices, contributing directly to the development of more energy-efficient displays. tandfonline.comieice.org The study of its mesophase behavior contributes to a deeper understanding of how subtle changes in molecular architecture influence macroscopic material properties.

Broader Impact of Fluorinated Benzoic Acid Research on Materials Innovation

The study of this compound is part of a broader and highly impactful field of research into fluorinated liquid crystals. The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a powerful and widely used strategy in materials innovation. Fluorination significantly alters intermolecular forces and molecular packing, leading to materials with enhanced properties. researchgate.net This research has a direct impact on the liquid crystal display industry by enabling the creation of mixtures with low viscosity, high stability, and precisely controlled electro-optical characteristics. Beyond displays, the principles learned from studying these materials are being applied to other advanced technologies, including optical switches, spatial light modulators, and tunable filters. researchgate.net The systematic investigation of structure-property relationships in fluorinated benzoic acids provides a crucial knowledge base for the rational design of new generations of soft matter and functional organic materials. nih.gov

Q & A

Basic Research Questions

Q. How can the chemical structure of 2-fluoro-4-nonyloxybenzoic acid be validated?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions. This is critical for verifying the fluorine and nonyloxy substituents' positions .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and integration ratios. For example, 19F^{19}\text{F} NMR can distinguish fluorine environments, as seen in structurally related fluorobenzoic acids .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C16H23FO3C_{16}H_{23}FO_3) and fragmentation patterns.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Similar methods are applied to fluorinated benzoic acids .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate nonyloxy-containing derivatives from unreacted starting materials or byproducts .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) ensures ≥98% purity, as validated for fluorinated analogs .

Q. How can the thermal stability of this compound be assessed?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres (N2_2 or Ar) to identify degradation thresholds .
  • Differential scanning calorimetry (DSC) : Analyze melting points and phase transitions, critical for applications in materials science (e.g., liquid crystals) .

Advanced Research Questions

Q. How do steric and electronic effects of the nonyloxy chain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with shorter alkoxy analogs (e.g., methoxy or propoxy derivatives) under identical conditions. The bulky nonyloxy group may hinder nucleophilic attack at the aromatic ring .
  • DFT calculations : Model electron density distributions to predict regioselectivity in substitution reactions, as applied to fluorophenyl ketones .

Q. What experimental approaches resolve contradictions in reported biological activities of fluorinated benzoic acids?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., fluorine position, alkyl chain length) and test against biological targets (e.g., enzymes, microbial strains). Cross-reference with analogs like 4-fluoro-2-hydroxybenzoic acid .
  • Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may explain divergent bioactivity results .

Q. How can this compound be integrated into supramolecular assemblies or liquid crystalline materials?

  • Methodology :

  • Polarized optical microscopy (POM) : Observe mesophase formation (e.g., smectic or nematic phases) under controlled temperature gradients .
  • Small-angle X-ray scattering (SAXS) : Characterize long-range ordering in liquid crystalline phases, leveraging techniques applied to alkyloxybenzoic acids .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodology :

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers, as demonstrated for fluorinated pharmaceuticals .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) to induce stereoselectivity during functionalization of the benzoic acid core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.